An In-depth Technical Guide to the Chemical Properties of 3-Cyanobenzohydrazide
An In-depth Technical Guide to the Chemical Properties of 3-Cyanobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyanobenzohydrazide is a versatile organic compound that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly hydrazone derivatives. Its unique chemical structure, featuring a benzonitrile moiety and a hydrazide functional group, makes it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis protocols, and key reactions of 3-Cyanobenzohydrazide, with a focus on its applications in the development of novel therapeutic agents.
Core Chemical Properties
3-Cyanobenzohydrazide is a solid organic compound with the molecular formula C₈H₇N₃O. The presence of the cyano and hydrazide groups contributes to its polarity and reactivity. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 19731-01-2 |
| Appearance | White to off-white solid |
| Melting Point | 157-158 °C (for the hydrochloride salt) |
| Density | 1.289 g/cm³ |
| Refractive Index | 1.61 |
| Solubility | Soluble in polar organic solvents such as ethanol and DMSO. |
Spectral Data Analysis
The structural features of 3-Cyanobenzohydrazide can be elucidated through various spectroscopic techniques. The following table summarizes the expected characteristic peaks in its Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) spectra, based on data from closely related benzohydrazide compounds.[1]
| Spectroscopy | Characteristic Peaks and Interpretation |
| IR (Infrared) | - N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups of the hydrazide moiety. - C≡N stretching: A sharp, medium-intensity peak around 2230 cm⁻¹ characteristic of the nitrile group. - C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group. - C-N stretching: A band around 1400 cm⁻¹.[2] |
| ¹H NMR | - Aromatic Protons: Signals in the range of 7.5-8.5 ppm. The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to their coupling. - -NH Proton: A broad singlet that can appear between 8.0 and 10.0 ppm, which is exchangeable with D₂O. - -NH₂ Protons: A broad singlet that can appear between 4.0 and 5.0 ppm, also exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-170 ppm.[2] - Aromatic Carbons: Multiple signals between 110 and 140 ppm. The carbon attached to the cyano group will be significantly deshielded. - Cyano Carbon (C≡N): A signal in the range of 115-120 ppm. |
| MS (Mass Spec) | - Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound. - Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the hydrazide group (-NHNH₂) and cleavage of the benzoyl moiety. |
Experimental Protocols
Synthesis of 3-Cyanobenzohydrazide
The synthesis of 3-Cyanobenzohydrazide is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-cyanobenzoate. This is a common and efficient method for preparing hydrazides.[3]
Materials:
-
Methyl 3-cyanobenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
A solution of methyl 3-cyanobenzoate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (1.2 to 1.5 equivalents) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of a white solid.
-
The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 3-Cyanobenzohydrazide.
The precursor, methyl 3-cyanobenzoate, can be synthesized from methyl 3-formylbenzoate through an oximation reaction followed by dehydration.[4]
Reactivity and Applications in Drug Development
The primary reactivity of 3-Cyanobenzohydrazide lies in the nucleophilicity of the terminal nitrogen atom of the hydrazide group. This makes it an excellent building block for the synthesis of hydrazones through condensation reactions with aldehydes and ketones.[5]
Formation of Hydrazones
The reaction of 3-Cyanobenzohydrazide with an aldehyde or ketone, typically under acidic catalysis, yields the corresponding N-acylhydrazone. This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules.
Caption: Reaction of 3-Cyanobenzohydrazide with an aldehyde to form a hydrazone.
Biological Significance and Signaling Pathways
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][6] The 3-cyano substitution on the benzene ring can significantly influence the electronic properties and biological activity of the resulting hydrazone derivatives.
Anticancer Activity: Many hydrazone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, some benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[7] Inhibition of EGFR signaling is a clinically validated strategy in cancer therapy, as it can disrupt downstream pathways involved in cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by a 3-cyanobenzohydrazide derivative.
Antimicrobial Activity: The hydrazone scaffold is also a key feature in many compounds with significant antimicrobial activity. These compounds can exert their effects through various mechanisms, such as inhibiting essential microbial enzymes or disrupting cell wall synthesis. The incorporation of the 3-cyanobenzohydrazide moiety can lead to the development of novel antimicrobial agents with improved potency and a broader spectrum of activity.[8]
Conclusion
3-Cyanobenzohydrazide is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an ideal scaffold for creating diverse libraries of bioactive compounds. The demonstrated potential of its hydrazone derivatives to modulate key biological pathways, such as EGFR signaling, highlights the importance of 3-Cyanobenzohydrazide as a precursor for the discovery of new anticancer and antimicrobial agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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